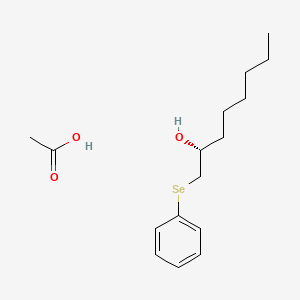
Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol (1/1) is an organic compound that features a phenylselanyl group attached to an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.
Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: where the compound can be reduced to form simpler alcohol derivatives.
Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: such as halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.
Aplicaciones Científicas De Investigación
Chemistry: as a reagent or intermediate in organic synthesis.
Biology: for studying the effects of phenylselanyl compounds on biological systems.
potential therapeutic applications due to its unique chemical properties.Industry: as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Phenylselanyl alcohols: compounds with similar structures but different alkyl chains.
Selenoethers: compounds where selenium is bonded to two carbon atoms.
Selenides: simpler selenium-containing compounds.
Uniqueness
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol is unique due to its specific combination of a phenylselanyl group and an octanol backbone. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
834882-71-2 |
|---|---|
Fórmula molecular |
C16H26O3Se |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
acetic acid;(2R)-1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
Clave InChI |
LJOYBRNFIXWRHX-BTQNPOSSSA-N |
SMILES isomérico |
CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canónico |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


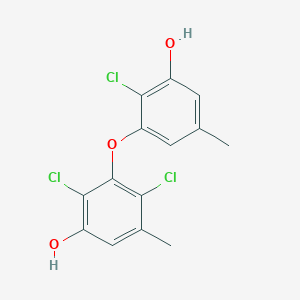
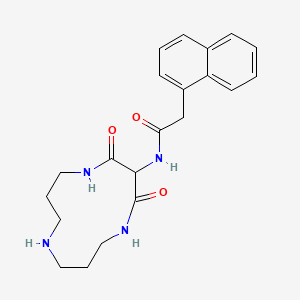
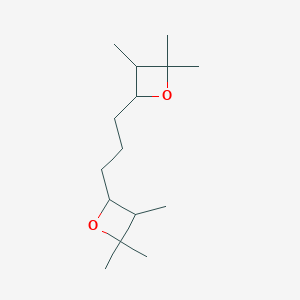
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
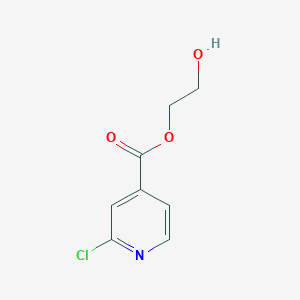
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
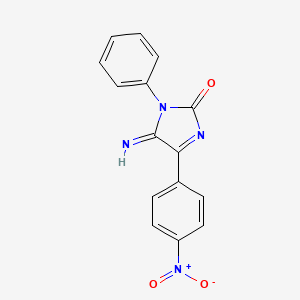
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
